Istradefylline-d3,13C
CAS No.:
Cat. No.: VC0199956
Molecular Formula: C₁₉¹³CH₂₁D₃N₄O₄
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉¹³CH₂₁D₃N₄O₄ |
|---|---|
| Molecular Weight | 388.44 |
Introduction
Chemical Properties and Structure
Istradefylline-d3,13C maintains the pharmacological properties of the parent compound while incorporating specific isotopic labels. The molecular structure features carbon-13 and three deuterium atoms, which provide distinct spectroscopic properties without significantly altering the compound's chemical behavior .
Table 1: Chemical Properties of Istradefylline-d3,13C
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19[13C]H21D3N4O4 | |
| Alternative Formula | 13C C18 D3 H19 N4 O4 | |
| Molecular Weight | 388.44 - 388.5 g/mol | |
| CAS Number | 2749234-46-4 | |
| SMILES Notation | CCN(C(N1CC)=O)C2=C(N(13C([2H])[2H])C(/C=C/C3=CC=C(OC)C(OC)=C3)=N2)C1=O | |
| Target | Adenosine A2A Receptor | |
| Solubility | DMSO | |
| Classification | Purine Derivative, Adenosine Receptor Antagonist |
The molecular structure of Istradefylline-d3,13C features a purine scaffold with specific modifications that contribute to its selective binding to adenosine A2A receptors. The isotopic labeling involves the incorporation of carbon-13 and three deuterium atoms at a specific position in the molecule, typically on a methyl group attached to a nitrogen atom in the purine ring . This strategic placement of isotopes ensures that the compound retains the pharmacological properties of istradefylline while providing distinct spectroscopic signatures for analytical purposes.
Synthesis and Isotopic Labeling
The synthesis of Istradefylline-d3,13C builds upon established synthetic pathways for istradefylline, with additional steps to incorporate the isotopic labels. The general approach involves multiple reaction steps that ensure precise positioning of the carbon-13 and deuterium isotopes within the molecular structure.
The incorporation of these isotopes is a critical aspect of the compound's utility in analytical chemistry. The carbon-13 isotope provides a distinctive signal in nuclear magnetic resonance (NMR) spectroscopy, while the deuterium atoms offer characteristic mass shifts in mass spectrometry. These spectroscopic properties enable researchers to distinguish Istradefylline-d3,13C from unlabeled istradefylline in complex biological matrices, making it an ideal internal standard for quantitative analysis .
The synthetic process must ensure high isotopic purity to maintain the compound's effectiveness as an analytical standard. This typically involves specialized reagents containing the desired isotopes and carefully controlled reaction conditions to achieve selective incorporation at the intended positions.
Research Applications in Neurological Disorders
While Istradefylline-d3,13C itself is primarily an analytical tool, research on the parent compound istradefylline provides valuable insights into potential applications in neurological disorders, particularly Parkinson's disease. These studies often employ isotopically labeled compounds like Istradefylline-d3,13C to trace drug distribution and metabolism.
A significant clinical trial investigated the impact of istradefylline on levodopa dose escalation in Parkinson's disease patients. This multicenter, open-label, randomized, parallel-group controlled study (ISTRA ADJUST PD) demonstrated that istradefylline treatment reduced the need for levodopa dose escalation in patients with Parkinson's disease who experienced wearing-off symptoms. The cumulative additional levodopa dose throughout the 37-week study period was significantly lower in the istradefylline group compared to the control group (p < 0.0001) .
Another notable research initiative is a double-blind, randomized controlled trial examining the effect of istradefylline on dopamine D2-type receptor availability in the human brain and on neuropsychological measurements of impulsivity. The study hypothesizes that istradefylline will increase striatal D2-type receptor binding potential and improve control of impulsivity compared to placebo. This research employs [11C]raclopride positron emission tomography (PET) to measure changes in D2-type receptor availability before and after a two-week administration of either 40 mg/day istradefylline or placebo .
In these and similar studies, isotopically labeled compounds like Istradefylline-d3,13C play a crucial role in analytical method development, validation, and quality control, ensuring accurate quantification of drug concentrations in biological samples.
Future Research Directions
The development and application of isotopically labeled compounds like Istradefylline-d3,13C continue to evolve, opening new possibilities for research in neuropharmacology and analytical chemistry. Several promising future directions include:
-
Integration with advanced imaging techniques such as PET to visualize drug distribution in specific brain regions, potentially enhancing our understanding of istradefylline's effects on adenosine A2A receptors in the striatum and other brain areas .
-
Application in personalized medicine approaches, where precise quantification of drug levels could help tailor treatment regimens for individual patients with Parkinson's disease.
-
Development of improved analytical methods that leverage the unique properties of isotopically labeled standards to achieve greater sensitivity and specificity in complex biological samples.
-
Exploration of new therapeutic applications for adenosine A2A receptor antagonists beyond Parkinson's disease, potentially including other neurological or psychiatric disorders where dopaminergic signaling plays a role.
-
Investigation of the long-term effects of istradefylline treatment on dopamine receptor expression and function, building on preliminary research suggesting potential modulatory effects on D2-type receptors .
These future directions highlight the continuing importance of isotopically labeled compounds like Istradefylline-d3,13C in advancing our understanding of drug action and improving therapeutic approaches for neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume